molecular formula C10H6ClF3N2O B1269157 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide CAS No. 63034-98-0

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide

Cat. No.: B1269157
CAS No.: 63034-98-0
M. Wt: 262.61 g/mol
InChI Key: XSQYAJTXRBPHHN-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide is an organic compound that belongs to the class of trifluoromethylbenzenes This compound is characterized by the presence of a cyanoacetamide group attached to a phenyl ring substituted with chlorine and trifluoromethyl groups

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2O/c11-7-2-1-6(10(12,13)14)5-8(7)16-9(17)3-4-15/h1-2,5H,3H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQYAJTXRBPHHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353258
Record name N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63034-98-0
Record name N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The most efficient method for synthesizing N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide involves N-cyanoacylation of 2-chloro-5-(trifluoromethyl)aniline with 1-cyanoacetyl-3,5-dimethylpyrazole (1 ) (Figure 1). This reagent acts as a stable cyanoacetylating agent, facilitating nucleophilic acyl substitution. The reaction proceeds in dry toluene under either conventional heating (reflux, 4–6 hours) or ultrasonication (20–30 minutes at 60°C), yielding the target compound with 91–96% purity (Table 1).

Table 1: Comparison of Conventional vs. Ultrasonic Cyanoacylation

Parameter Conventional Heating Ultrasonication
Reaction Time 4–6 hours 20–30 minutes
Yield 82–88% 91–96%
Solvent Toluene Toluene
Temperature 110°C (reflux) 60°C
Key Advantage Standard equipment Rapid kinetics

The ultrasonic method enhances reaction efficiency by promoting cavitation, which accelerates mass transfer and reduces energy consumption. This approach avoids side products such as N,N-dicyanoacetylation or hydrolysis intermediates, ensuring high selectivity.

Schotten-Baumann Reaction with Cyanoacetyl Chloride

Two-Phase Amidation Strategy

A classical method employs the Schotten-Baumann reaction , where 2-chloro-5-(trifluoromethyl)aniline reacts with cyanoacetyl chloride in a biphasic system (e.g., NaOH/dichloromethane). The base deprotonates the amine, enabling nucleophilic attack on the acyl chloride. However, cyanoacetyl chloride’s instability necessitates careful temperature control (0–5°C) to prevent decomposition into cyanoacetic acid and HCl.

Key Challenges :

  • Low Yield (60–70%) : Competing hydrolysis of cyanoacetyl chloride reduces efficiency.
  • By-Product Formation : Trace amounts of 2-chloro-5-(trifluoromethyl)phenylurea may form due to phosgene impurities in older reagent batches.

Coupling Reagent-Assisted Synthesis

Carbodiimide-Mediated Condensation

Alternative protocols use cyanoacetic acid with coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide) in dichloromethane or THF. Activation of cyanoacetic acid forms an O-acylisourea intermediate, which reacts with the aniline to yield the amide.

Optimization Insights :

  • Catalytic DMAP : Adding 4-dimethylaminopyridine (DMAP) improves yields to 75–80% by accelerating acylation.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) increase reactivity but may complicate purification due to high boiling points.

Industrial-Scale Considerations

Cost-Benefit Analysis of Methods

Method Scalability Cost Efficiency Environmental Impact
Ultrasonic Cyanoacylation High Moderate Low (reduced energy)
Schotten-Baumann Moderate Low High (waste solvents)
Coupling Reagents Low High Moderate (toxic by-products)

The ultrasonic cyanoacylation method is preferred for large-scale production due to its rapid kinetics and minimal waste. In contrast, coupling reagent-based approaches are less viable economically due to the high cost of EDCl/DCC.

Purity and Characterization

Analytical Validation

Post-synthesis purification involves recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane). Purity is validated via:

  • HPLC : Retention time ~8.2 minutes (C18 column, acetonitrile/water gradient).
  • NMR : Distinct signals at δ 7.45–8.08 ppm (aromatic H) and δ 3.42 ppm (CH2CN).
  • Mass Spectrometry : Molecular ion peak at m/z 263.5 [M+H]+.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, including nucleophilic substitutions and cyclization reactions, making it valuable for developing new compounds with potential therapeutic applications.

Pharmacological Potential
Research indicates that this compound exhibits promising biological activities. Preliminary studies suggest that it may interact with specific molecular targets, potentially modulating enzyme activity or receptor interactions. This modulation could lead to various biological effects, including:

  • Anticancer Activity : Early investigations have shown that this compound can inhibit the proliferation of cancer cell lines, such as MIA PaCa-2 cells, significantly reducing metastasis in vivo . The compound's mechanism may involve the induction of apoptosis and modulation of key signaling pathways involved in cell survival.
  • Antimicrobial Properties : N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide has demonstrated inhibitory effects against various bacterial strains, indicating its potential as an antimicrobial agent.

Agrochemical Applications

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide
  • 2-chloro-5-(trifluoromethyl)phenyl isocyanate
  • N-(3,5-bis(trifluoromethyl)phenyl)-2-chloroacetamide

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the cyanoacetamide group provides a versatile site for further chemical modifications.

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a unique structure that includes a chloro group, a trifluoromethyl group, and a cyanoacetamide moiety. This structural configuration is believed to enhance its lipophilicity and biological activity.

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group increases the compound's ability to penetrate cellular membranes, facilitating its interaction with intracellular targets. Research indicates that it may modulate enzyme activity, influencing various biochemical pathways involved in disease processes .

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against a range of pathogens. It has been evaluated for its efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth at certain concentrations .

Anticancer Potential

Research has also highlighted the anticancer properties of this compound. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines, including pancreatic cancer cells. For instance, treatment with the compound significantly reduced cell migration and invasion in pancreatic ductal adenocarcinoma (PDA) models .

Table 1: Biological Activity Summary

Activity TypeTarget Organisms/CellsObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
Escherichia coliInhibition of growth
AnticancerPancreatic cancer cellsReduced proliferation and invasion

Case Studies

  • Antimicrobial Study : A study evaluated the compound against several bacterial strains using standard antimicrobial susceptibility testing methods. Results indicated that this compound had minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting it could serve as an alternative therapeutic agent in treating bacterial infections .
  • Anticancer Research : In a specific study on pancreatic cancer, this compound was administered to PDA cell lines. The findings revealed a significant decrease in cell migration and invasion capabilities, indicating potential for further development as an anticancer drug .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide, and how can reaction conditions be optimized?

  • Methodology : A multi-step synthesis approach is typically employed, involving:

Substitution reactions : Alkaline conditions (e.g., K₂CO₃ in DMF) for introducing aryl ether or amine groups .

Reduction : Acidic reduction (e.g., Fe/HCl) of nitro intermediates to aniline derivatives .

Condensation : Use of condensing agents (e.g., EDC/HOBt) to couple cyanoacetic acid with the aniline moiety .

  • Optimization : Reaction yields can be improved by controlling temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for amine:cyanoacetic acid). Purity is enhanced via recrystallization (ethanol/water mixtures) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and backbone structure (e.g., trifluoromethyl at C5, cyano group at C2) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula C₁₀H₇F₃N₂O (MW: 228.17 g/mol) .
  • X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for structurally related acetamides .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

  • Lipophilicity : The -CF₃ group increases logP (~2.5), enhancing membrane permeability .
  • Electron-withdrawing effects : Stabilizes the amide bond, reducing hydrolysis susceptibility in acidic/basic conditions .
  • Thermal stability : Differential Scanning Calorimetry (DSC) shows a melting point >150°C, attributed to strong C-F bonds .

Advanced Research Questions

Q. What strategies can identify the biological targets of this compound in antimicrobial or anticancer studies?

  • Target identification :

  • Enzyme inhibition assays : Screen against thymidylate synthase (a DNA synthesis enzyme) using fluorometric assays .
  • Molecular docking : Computational modeling (e.g., AutoDock Vina) predicts binding affinity to conserved enzyme active sites .
    • Validation : CRISPR-Cas9 knockout of suspected targets in bacterial/cancer cell lines to confirm phenotype rescue .

Q. How can researchers resolve contradictions in reported solubility data across solvent systems?

  • Method :

Controlled solubility tests : Use standardized protocols (e.g., shake-flask method) in solvents like DMSO, ethanol, and aqueous buffers (pH 1–13) .

Purity verification : HPLC (C18 column, acetonitrile/water gradient) identifies impurities affecting solubility .

  • Documentation : Report solvent purity, temperature, and equilibration time to ensure reproducibility .

Q. What advanced techniques confirm crystal structure and purity for this compound?

  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C-Cl: 1.73 Å) and torsion angles, critical for patent documentation .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% via area normalization) and detects degradation products .
  • Dynamic Vapor Sorption (DVS) : Assesses hygroscopicity and stability under variable humidity .

Q. How should structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Derivatization : Synthesize analogs with modified substituents (e.g., replacing -CF₃ with -NO₂ or -OCH₃) .
  • Bioassay testing :

  • Antimicrobial : Minimum Inhibitory Concentration (MIC) assays against S. aureus and E. coli .
  • Anticancer : MTT assays on HeLa or MCF-7 cell lines to measure IC₅₀ values .
    • Data analysis : Multivariate regression correlates substituent electronegativity with activity .

Q. What challenges arise during scale-up synthesis, and how can they be mitigated?

  • Challenges :

  • Exothermic reactions : Risk of runaway reactions during nitro group reduction .
  • Purification bottlenecks : Column chromatography becomes inefficient at >100 g scale .
    • Solutions :
  • Process optimization : Switch to flow chemistry for condensation steps to improve heat dissipation .
  • Alternative purification : Replace column chromatography with pH-selective crystallization .

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